molecular formula C14H10ClFN2OS B5739815 N-[(4-chlorophenyl)carbamothioyl]-4-fluorobenzamide CAS No. 6383-82-0

N-[(4-chlorophenyl)carbamothioyl]-4-fluorobenzamide

Cat. No.: B5739815
CAS No.: 6383-82-0
M. Wt: 308.8 g/mol
InChI Key: NYGKCWUZRDFCNY-UHFFFAOYSA-N
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Description

N-[(4-chlorophenyl)carbamothioyl]-4-fluorobenzamide is an organic compound with the molecular formula C14H10ClFN2OS It is a derivative of benzamide, featuring both a chlorophenyl and a fluorobenzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-chlorophenyl)carbamothioyl]-4-fluorobenzamide typically involves the reaction of 4-fluorobenzoic acid with 4-chlorophenyl isothiocyanate. The reaction is carried out in the presence of a base, such as triethylamine, under reflux conditions. The resulting product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(4-chlorophenyl)carbamothioyl]-4-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or thiols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides in the presence of a suitable base or catalyst.

Major Products Formed

    Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.

    Reduction: Amines, thiols, and reduced aromatic compounds.

    Substitution: Substituted benzamides and thioureas.

Scientific Research Applications

N-[(4-chlorophenyl)carbamothioyl]-4-fluorobenzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[(4-chlorophenyl)carbamothioyl]-4-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-chlorophenyl)carbamothioyl]benzamide
  • N-[(4-chlorophenyl)carbamothioyl]cyclopentanecarboxamide
  • N-[(4-chlorophenyl)carbamothioyl]amino-2-phenylacetamide

Uniqueness

N-[(4-chlorophenyl)carbamothioyl]-4-fluorobenzamide is unique due to the presence of both a chlorophenyl and a fluorobenzamide group, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[(4-chlorophenyl)carbamothioyl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFN2OS/c15-10-3-7-12(8-4-10)17-14(20)18-13(19)9-1-5-11(16)6-2-9/h1-8H,(H2,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYGKCWUZRDFCNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC(=S)NC2=CC=C(C=C2)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20980411
Record name N-{[(4-Chlorophenyl)imino](sulfanyl)methyl}-4-fluorobenzene-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20980411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6383-82-0
Record name N-{[(4-Chlorophenyl)imino](sulfanyl)methyl}-4-fluorobenzene-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20980411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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